molecular formula C15H18F3NO3 B2648799 Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate CAS No. 1914148-51-8

Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate

Cat. No.: B2648799
CAS No.: 1914148-51-8
M. Wt: 317.308
InChI Key: CSFLQNONWWVEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate typically involves the reaction of isochroman and piperidine derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and a reactant . The process generally requires controlled temperatures and may involve multiple steps to ensure the formation of the desired spiro compound.

Industrial Production Methods

In an industrial setting, the production of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of advanced reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spiro-oxides, while reduction may produce spiro-hydrocarbons .

Mechanism of Action

The mechanism of action of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate include:

Uniqueness

What sets Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate apart from similar compounds is its trifluoroacetate group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine];2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.C2HF3O2/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;3-2(4,5)1(6)7/h1-4,14H,5-10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLQNONWWVEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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